molecular formula C17H22ClNS2 B2714812 1-(1-Methyl-3,3-di-2-thienyl-2-propen-1-yl)-piperidine,monohydrochloride

1-(1-Methyl-3,3-di-2-thienyl-2-propen-1-yl)-piperidine,monohydrochloride

Cat. No.: B2714812
M. Wt: 339.9 g/mol
InChI Key: HZHZKXPFTYSUSF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidylthiambutene involves a Grignard reaction between 3-Piperidinobutyric acid ethyl ester and 2-Bromothiophene. The reaction proceeds as follows:

Industrial Production Methods: Industrial production methods for Piperidylthiambutene are not well-documented in the literature. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: Piperidylthiambutene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Piperidylthiambutene can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products:

    Oxidation: Oxidized derivatives of Piperidylthiambutene.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted Piperidylthiambutene derivatives with various functional groups.

Mechanism of Action

Piperidylthiambutene exerts its effects by acting as an agonist at the mu-opioid receptor. This interaction leads to the activation of G-protein coupled pathways, resulting in analgesic effects. The compound’s mechanism of action is similar to that of other opioids, involving the inhibition of neurotransmitter release and modulation of pain perception .

Comparison with Similar Compounds

Piperidylthiambutene is unique among synthetic opioids due to its distinct chemical structure. Similar compounds include:

Piperidylthiambutene stands out due to its structural uniqueness and comparable potency to morphine, making it a valuable compound for research and forensic applications.

Properties

IUPAC Name

1-(4,4-dithiophen-2-ylbut-3-en-2-yl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NS2.ClH/c1-14(18-9-3-2-4-10-18)13-15(16-7-5-11-19-16)17-8-6-12-20-17;/h5-8,11-14H,2-4,9-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHZKXPFTYSUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C(C1=CC=CS1)C2=CC=CS2)N3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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